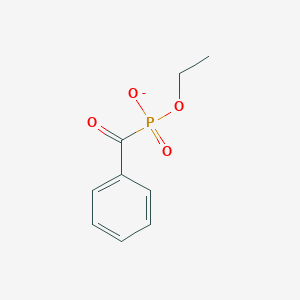

Ethyl benzoylphosphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

127075-67-6 |

|---|---|

Molecular Formula |

C9H10O4P- |

Molecular Weight |

213.15 g/mol |

IUPAC Name |

benzoyl(ethoxy)phosphinate |

InChI |

InChI=1S/C9H11O4P/c1-2-13-14(11,12)9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12)/p-1 |

InChI Key |

LPEPQCNANYFKNS-UHFFFAOYSA-M |

Canonical SMILES |

CCOP(=O)(C(=O)C1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl benzoylphosphonate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl Benzoylphosphonate. Due to the prevalence of information on the closely related "Diethyl Benzylphosphonate" in scientific literature, this document focuses on clarifying the distinct properties of the benzoyl derivative, which features a carbonyl group directly attached to the phosphorus atom. This structural feature imparts unique reactivity to Dithis compound, making it a valuable reagent in organic synthesis. This guide summarizes available quantitative data, details relevant experimental protocols, and illustrates key chemical transformations.

Physical and Chemical Properties

Quantitative data for Dithis compound is compiled below. It is important to note that comprehensive physical property data for this specific compound is not as widely available as for its benzyl analogue.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅O₄P | |

| Molecular Weight | 242.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Not explicitly available for this compound | Data for the closely related Diethyl Benzylphosphonate is 106-108 °C at 1 mmHg. |

| Density | Not explicitly available for this compound | Data for the closely related Diethyl Benzylphosphonate is 1.095 g/mL at 25 °C. |

| Refractive Index | Not explicitly available for this compound | Data for the closely related Diethyl Benzylphosphonate is n20/D 1.497. |

| Solubility | Insoluble in water | General solubility for similar phosphonates. |

| ¹H NMR (CDCl₃) | δ 1.12 (t, 3H), 1.35 (t, 3H), 4.77 (d, 1H) | [2] |

| ³¹P NMR (CDCl₃) | δ 22.2 ppm | [2] |

| IR Spectroscopy | C=O stretch, P=O stretch, P-O-C stretch | General characteristic peaks for acylphosphonates.[3] |

| Mass Spectrometry | Molecular ion peak expected at m/z 242.07 |

Experimental Protocols

Synthesis of Dithis compound

A common method for the synthesis of acylphosphonates is the Arbuzov reaction between an acyl halide and a trialkyl phosphite.[3]

Procedure:

-

To a solution of benzoyl chloride in an inert solvent (e.g., toluene), triethyl phosphite is added dropwise at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred for several hours until the evolution of ethyl chloride ceases.

-

The solvent and any unreacted starting materials are removed under reduced pressure.

-

The crude Dithis compound can be purified by vacuum distillation or column chromatography.

A specific synthesis is described as follows: Triethyl phosphite is added dropwise to neat benzoyl chloride at 0 °C, and the mixture is stirred at room temperature for 3 hours. The resulting Dithis compound is often used without further purification.[4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified Dithis compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz). Expected signals include triplets for the methyl protons and quartets for the methylene protons of the ethyl groups, and signals for the phenyl protons.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl groups.

-

³¹P NMR: This is a key technique for characterizing organophosphorus compounds. A single peak is expected for Dithis compound, with a chemical shift characteristic of acylphosphonates.[2]

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is recorded using an ATR-FTIR spectrometer.

-

Analysis: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O), the phosphoryl group (P=O), and the P-O-C linkages.[3]

Mass Spectrometry (MS):

-

Technique: Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, which can help confirm the structure of the compound.

Chemical Reactivity and Signaling Pathways

Dithis compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbonyl group and the phosphonate moiety.

Pudovik Reaction

Acylphosphonates can participate in Pudovik-type reactions, which involve the addition of a nucleophile to the carbonyl group. A general mechanism for the base-catalyzed Pudovik reaction is shown below.[5][6]

Caption: Generalized Pudovik reaction mechanism.

Horner-Wadsworth-Emmons Reaction

While Dithis compound itself is not the typical substrate for the Horner-Wadsworth-Emmons (HWE) reaction, it can be a precursor to phosphonates that are. The HWE reaction is a widely used method for the synthesis of alkenes. The general mechanism is depicted below.[7][8]

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of Dithis compound.

Caption: Synthesis and purification workflow.

Conclusion

Dithis compound is a reactive organophosphorus compound with significant potential in synthetic chemistry. Its distinct properties, stemming from the benzoyl moiety, differentiate it from the more commonly cited Diethyl Benzylphosphonate. This guide provides a foundational understanding of its characteristics and handling for professionals in research and drug development. Further investigation into its physical properties and reaction scope is warranted to fully exploit its synthetic utility.

References

- 1. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Synthesis of Diethyl Benzoylphosphonate from Benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diethyl benzoylphosphonate from benzoyl chloride, a key reaction in the formation of acyl phosphonates. This class of compounds holds significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides a comprehensive experimental protocol, quantitative data, and a visualization of the underlying reaction mechanism.

Core Synthesis: The Michaelis-Arbuzov Reaction

The synthesis of dithis compound from benzoyl chloride is typically achieved through a Michaelis-Arbuzov reaction. This well-established method involves the reaction of a trialkyl phosphite, in this case, triethyl phosphite, with an acyl halide. The reaction proceeds via a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate product.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of dithis compound.[1]

Materials:

-

Benzoyl chloride (C₇H₅ClO)

-

Triethyl phosphite (C₆H₁₅O₃P)

-

Anhydrous reaction vessel

-

Heating mantle with temperature control

-

Distillation apparatus

-

Vacuum pump

Procedure:

-

Reaction Setup: A reaction vessel equipped with a dropping funnel and a condenser is charged with benzoyl chloride. The system should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

-

Reactant Addition: Triethyl phosphite is added dropwise to the benzoyl chloride. An exothermic reaction may occur, and the rate of addition should be controlled to maintain the desired reaction temperature.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature and maintained for a set duration to ensure the completion of the reaction. The evolution of ethyl chloride gas is an indicator of reaction progress.[1]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. Unreacted starting materials and volatile byproducts are removed by distillation under reduced pressure.[1] The final product, dithis compound, is obtained as a residue. Further purification, if necessary, can be achieved through vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of dithis compound.

| Parameter | Value | Reference |

| Molar Ratio (Benzoyl Chloride : Triethyl Phosphite) | 1 : 1 | [1] |

| Reaction Temperature | 90 °C | [1] |

| Reaction Time | 1 hour (for addition) | [1] |

| Yield | Approximately 90% | [1] |

Reaction Mechanism and Experimental Workflow

To visually represent the chemical transformation and the experimental process, the following diagrams have been generated using the DOT language.

References

An In-Depth Technical Guide to the Mechanism of Action of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, commonly known as TPO-L, is a highly efficient liquid photoinitiator extensively utilized in the field of photopolymerization. Its primary application lies in initiating radical polymerization of various monomers and oligomers upon exposure to ultraviolet (UV) light, making it a critical component in formulations for coatings, inks, adhesives, and 3D printing resins. This technical guide provides a comprehensive overview of the core mechanism of action of TPO-L, supported by quantitative data, detailed experimental protocols, and visual representations of the involved chemical processes.

Introduction

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) is a Type I photoinitiator, a class of compounds that undergo unimolecular bond cleavage upon absorption of light to generate free radicals.[1] These radicals subsequently initiate the polymerization of ethylenically unsaturated compounds. TPO-L is particularly valued for its high reactivity, low yellowing properties, and its liquid form, which facilitates its incorporation into various formulations.[2] Its absorption spectrum extends into the near-UV region, making it suitable for curing pigmented systems and thick coatings.[2]

Core Mechanism of Action: Photochemical Cleavage

The fundamental mechanism of action of TPO-L is a Norrish Type I cleavage reaction.[1] Upon absorption of UV radiation, the TPO-L molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule undergoes homolytic cleavage of the relatively weak carbon-phosphorus (C-P) bond.[3] This α-cleavage results in the formation of two distinct radical species: a 2,4,6-trimethylbenzoyl radical and an ethyl phenylphosphinoyl radical.

These primary radicals are highly reactive and readily add to the double bonds of monomer units (e.g., acrylates), thereby initiating the polymerization chain reaction. The high efficiency of TPO-L is attributed to its high quantum yield of radical formation. For instance, in two-photon induced polymerization, the radical quantum yield has been estimated to be as high as 0.99.[4][5]

Quantitative Data

The efficiency of a photoinitiator is characterized by its absorption properties and the quantum yield of radical generation. Below is a summary of key quantitative data for TPO-L.

| Parameter | Value | Wavelength (nm) | Reference |

| Absorption Maxima (λmax) | - | 299, 366 | [2] |

| Molar Extinction Coefficient (ε) | Data not available in search results | - | - |

| Radical Quantum Yield (Φr) | ~0.99 (for two-photon polymerization) | 800 | [4][5] |

| Photolysis Quantum Yield | Medium (generally > 0.2 for phosphine oxides) | - | [3] |

Experimental Protocols

The investigation of the mechanism of action of TPO-L involves several key experimental techniques. Detailed methodologies for these experiments are outlined below.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum of TPO-L and is a prerequisite for quantum yield measurements.

Methodology:

-

Sample Preparation: Prepare a dilute solution of TPO-L in a suitable UV-transparent solvent (e.g., acetonitrile or dichloromethane) of a precisely known concentration (e.g., 10-4 to 10-5 M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Replace the sample cuvette with the TPO-L solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of monomer functional groups in real-time.

Methodology:

-

Sample Preparation: Prepare a formulation containing the monomer (e.g., an acrylate), TPO-L (typically 0.1-5 wt%), and any other additives.

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and a UV light source positioned to irradiate the sample on the ATR crystal.

-

Measurement:

-

Apply a thin film of the formulation onto the ATR crystal.

-

Record a background spectrum.

-

Initiate rapid, continuous spectral acquisition.

-

After a short delay to establish a baseline, turn on the UV light source to initiate polymerization.

-

Continue data acquisition until the reaction is complete (i.e., no further changes in the spectrum are observed).

-

-

Data Analysis:

-

Monitor the decrease in the area or height of a characteristic absorption band of the monomer's reactive group (e.g., the C=C stretching vibration of acrylates at ~1635 cm-1).

-

Calculate the degree of conversion as a function of time.

-

The rate of polymerization can be determined from the slope of the conversion vs. time plot.[6]

-

Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

ESR is the primary technique for the direct detection and identification of free radicals. Due to the short-lived nature of the primary radicals generated from TPO-L, a spin trapping technique is employed.

Methodology:

-

Sample Preparation:

-

Prepare a solution of TPO-L in a suitable deoxygenated solvent (e.g., benzene or tert-butylbenzene).

-

Add a spin trapping agent, such as N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the solution.

-

-

Instrumentation: Use an X-band ESR spectrometer equipped with a UV irradiation source that can illuminate the sample within the ESR cavity.

-

Measurement:

-

Transfer the sample solution to a quartz ESR tube.

-

Place the tube in the ESR cavity and begin irradiation with UV light.

-

Record the ESR spectrum.

-

-

Data Analysis:

-

The recorded spectrum is that of the relatively stable spin adduct (the product of the reaction between the transient radical and the spin trap).

-

Analyze the hyperfine splitting pattern (coupling constants) of the spectrum to identify the structure of the trapped radical. The hyperfine coupling constants for the 2,4,6-trimethylbenzoyl and ethyl phenylphosphinoyl radical adducts would need to be determined or compared with literature values for similar radicals.

-

Signaling Pathways and Logical Relationships

The overall process from photoinitiation to polymer formation can be visualized as a signaling pathway.

Conclusion

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) is a highly effective Type I photoinitiator that functions through a Norrish Type I cleavage mechanism to produce free radicals capable of initiating polymerization. Its favorable characteristics, including high reactivity and low yellowing, stem from its efficient photochemistry. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of TPO-L and other photoinitiators, enabling researchers and professionals in drug development and materials science to better understand and optimize photopolymerization processes. Further research to precisely quantify the molar extinction coefficients and quantum yields under various conditions will continue to refine our understanding of this important industrial chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl (2,4,6-trimethylbenzoyl) Phenylphosphinate: Characteristics, Preparation Methods and Difference with TPO_Chemicalbook [chemicalbook.com]

- 3. New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

Ethyl benzoylphosphonate CAS number and molecular structure.

An In-depth Technical Guide to Diethyl Benzylphosphonate

Introduction

This technical guide provides a comprehensive overview of diethyl benzylphosphonate, a significant organophosphorus compound utilized by researchers, scientists, and professionals in drug development. It is important to note that while the initial query referred to "ethyl benzoylphosphonate," the widely studied and commercially available compound with a closely related structure and nomenclature is diethyl benzylphosphonate. This guide will focus on the latter, detailing its chemical identity, molecular structure, physicochemical properties, experimental protocols, and key applications.

Chemical Identifiers

For clarity and precise identification, the following table summarizes the key identifiers for diethyl benzylphosphonate.

| Identifier | Value |

| CAS Number | 1080-32-6[1][2][3][4][5] |

| Molecular Formula | C11H17O3P[1][2][3][5] |

| IUPAC Name | diethyl benzylphosphonate[2][5] |

| Synonyms | (Diethoxyphosphonomethyl)benzene, Benzylphosphonic acid diethyl ester[4] |

| EC Number | 214-097-4[1][4] |

| PubChem CID | 14122[3] |

Physicochemical Properties

The physical and chemical properties of diethyl benzylphosphonate are crucial for its application in various experimental settings.

| Property | Value |

| Molecular Weight | 228.22 g/mol [3][4][5] |

| Appearance | Clear colorless to pale yellow liquid[2][6] |

| Density | 1.095 g/mL at 25 °C |

| Boiling Point | 106-108 °C at 1 mmHg |

| Refractive Index | n20/D 1.497 |

| Flash Point | > 112 °C (> 233.60 °F)[1] |

| SMILES | CCOP(=O)(CC1=CC=CC=C1)OCC[2] |

| InChI Key | AIPRAPZUGUTQKX-UHFFFAOYSA-N[2] |

Molecular Structure

The molecular structure of diethyl benzylphosphonate consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a benzyl group (-CH2C6H5) and two ethoxy groups (-OCH2CH3).

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. Below are protocols for the synthesis of diethyl benzylphosphonate and its application in the Horner-Wadsworth-Emmons reaction.

Synthesis of Diethyl Benzylphosphonate

A common method for the synthesis of diethyl benzylphosphonate involves the reaction of benzylphosphonic acid with triethyl orthoacetate.[7][8]

Materials:

-

Benzylphosphonic acid

-

Triethyl orthoacetate

-

Hexanes

-

Ethyl acetate

-

Silica gel

Procedure:

-

In a suitable reaction vessel, mix benzylphosphonic acid (1 mmol, 172 mg) with triethyl orthoacetate (30 mmol, 5.5 mL).[7][8]

-

Monitor the completion of the reaction using 31P NMR spectroscopy.[7][8]

-

Once the reaction is complete, evaporate the excess triethyl orthoacetate under reduced pressure.[7][8]

-

Purify the crude product using a short silica gel column with a mixture of hexanes and ethyl acetate as the eluent.[7][8]

-

The final product, diethyl benzylphosphonate, is isolated as a transparent oil.[7][8]

Horner-Wadsworth-Emmons Reaction for Alkene Synthesis

Diethyl benzylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes with high stereoselectivity, predominantly forming the E-alkene.[2][4][9]

Materials:

-

Diethyl benzylphosphonate

-

A strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), or Butyllithium (BuLi))[10]

-

An aldehyde or ketone

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl ether (DME))[11]

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl benzylphosphonate in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add the strong base to the solution to deprotonate the phosphonate, forming the phosphonate carbanion (ylide).[2][9]

-

Stir the reaction mixture at the low temperature for a specified time to ensure complete formation of the ylide.

-

Slowly add the aldehyde or ketone dissolved in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to proceed, gradually warming to room temperature over several hours.

-

Quench the reaction by adding a suitable quenching agent, such as saturated aqueous ammonium chloride solution.

-

Perform an aqueous work-up to separate the organic and aqueous layers. The dialkylphosphate salt byproduct is water-soluble and easily removed.[9][11]

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the resulting alkene product using column chromatography.

Visualization of the Horner-Wadsworth-Emmons Reaction Mechanism

The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction mechanism.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. brainly.com [brainly.com]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl benzylphosphonate, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Guide to the Spectroscopic Profile of Diethyl Benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of the spectroscopic data for Diethyl Benzylphosphonate, a compound of significant interest in organic synthesis and medicinal chemistry. Due to the potential ambiguity with the name "Ethyl benzoylphosphonate," this document focuses on the well-characterized Diethyl Benzylphosphonate, presenting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties. The information herein is intended to serve as a crucial reference for researchers engaged in the synthesis, characterization, and application of this and related organophosphorus compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy for Diethyl Benzylphosphonate.

Table 1: ¹H NMR Spectroscopic Data of Diethyl Benzylphosphonate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.39–7.14 | m | 5H (Ar-H) | |

| 3.94 | dq | J(H,P) = 7.9, J(H,H) = 7.0 | 4H (OCH₂CH₃) |

| 3.21 | d | J(H,P) = 21.6 | 2H (PCH₂) |

| 1.16 | t | J(H,H) = 7.0 | 6H (OCH₂CH₃) |

| Solvent: DMSO-d₆; Spectrometer Frequency: 400 MHz[1][2] |

Table 2: ¹³C NMR Spectroscopic Data of Diethyl Benzylphosphonate

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 132.3 | d, J(C,P) = 9.0 | Ar-C (quaternary) |

| 129.7 | d, J(C,P) = 6.6 | Ar-CH |

| 128.2 | d, J(C,P) = 3.0 | Ar-CH |

| 126.4 | d, J(C,P) = 3.4 | Ar-CH |

| 61.3 | d, J(C,P) = 6.5 | OCH₂CH₃ |

| 32.3 | d, J(C,P) = 135.1 | PCH₂ |

| 16.1 | d, J(C,P) = 5.8 | OCH₂CH₃ |

| Solvent: DMSO-d₆; Spectrometer Frequency: 101 MHz[1][2] |

Table 3: ³¹P NMR Spectroscopic Data of Diethyl Benzylphosphonate

| Chemical Shift (δ) ppm |

| 26.5 |

| Solvent: DMSO-d₆; Spectrometer Frequency: 162 MHz[1][2] |

Table 4: Key IR Absorption Bands for Diethyl Benzylphosphonate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Strong | Aliphatic C-H Stretch |

| ~1250 | Strong | P=O Stretch |

| ~1050-1020 | Strong | P-O-C Stretch |

| ~700-750 | Strong | C-H Out-of-plane Bend (Aromatic) |

Note: The IR data is a compilation of typical values for benzylphosphonates.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of Diethyl Benzylphosphonate (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[1]

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

³¹P NMR Acquisition: Phosphorus-31 NMR spectra are recorded with or without proton decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like Diethyl Benzylphosphonate, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the neat liquid is placed directly on the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Expected Absorption: The benzoyl moiety is expected to exhibit two primary absorption bands: a strong E2-band (π → π*) around 230 nm and a weaker B-band (benzenoid) around 270-280 nm.

-

Sample Preparation: A dilute solution of Diethyl Benzylphosphonate is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.5 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

-

Data Acquisition: The instrument is first zeroed with a cuvette containing the pure solvent (the blank). The sample cuvette is then placed in the beam path, and the absorbance is measured over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Diethyl Benzylphosphonate.

Caption: General workflow for the synthesis and spectroscopic characterization of Diethyl Benzylphosphonate.

References

A Technical Guide to the Solubility of Diethyl Benzoylphosphonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl benzoylphosphonate. Due to the limited availability of specific quantitative data for this compound, this document focuses on the closely related and more commonly referenced compound, diethyl benzylphosphonate. The information presented herein is curated from safety data sheets and chemical databases to support research and development activities.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For drug development professionals, understanding the solubility of a compound is critical for formulation design, bioavailability, and administration routes.

Solubility Profile of Dithis compound

Table 1: Qualitative Solubility of Dithis compound

| Solvent Class | Common Solvents | Qualitative Solubility |

| Polar Protic | Water | Insoluble[1][2][3][4][5] |

| Ethanol | Data Not Available | |

| Methanol | Data Not Available | |

| Polar Aprotic | Acetone | Data Not Available |

| Acetonitrile | Data Not Available | |

| Dimethylformamide (DMF) | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | |

| Nonpolar | Hexane | Data Not Available |

| Toluene | Data Not Available | |

| Diethyl Ether | Data Not Available | |

| Chloroform | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like dithis compound in various organic solvents. This method is based on the isothermal shake-flask method, a reliable technique for solubility measurement.

Objective: To determine the concentration of dithis compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

Dithis compound (solute)

-

Selected organic solvents (e.g., ethanol, acetone, hexane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of dithis compound to a known volume of the selected organic solvent in a series of vials. The excess solute ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solute to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is crucial to draw the liquid from the upper portion of the solution.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter (0.45 µm) to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of dithis compound.

-

Calculation: Calculate the solubility of dithis compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of dithis compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of dithis compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities.

References

Thermal Stability and Decomposition of Ethyl Benzoylphosphonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl benzoylphosphonate is an organophosphorus compound with potential applications in various fields, including as a synthetic intermediate. Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its behavior under elevated temperatures. This document outlines the expected thermal stability profile of this compound, proposes potential decomposition pathways and products based on related compounds, and provides standardized experimental protocols for its analysis.

Predicted Thermal Stability and Decomposition Profile

Based on the thermal analysis of related organophosphorus esters, the thermal decomposition of this compound is anticipated to occur at elevated temperatures, likely proceeding through the elimination of ethylene. The stability of phosphonates is generally higher than that of phosphates.

Table 1: Predicted Thermal Decomposition Data for this compound (Hypothetical)

| Parameter | Predicted Value Range | Analytical Technique |

| Onset Decomposition Temp. (Tonset) | 200 - 300 °C | TGA/DSC |

| Peak Decomposition Temp. (Tpeak) | 250 - 350 °C | TGA/DTG |

| Mass Loss (primary step) | ~25% (corresponding to ethylene loss) | TGA |

| Major Gaseous Byproduct | Ethylene | GC-MS, FTIR |

| Primary Residue | Benzoylphosphonic acid | LC-MS, NMR |

Note: These values are estimations based on the behavior of similar compounds and require experimental validation.

Proposed Decomposition Pathway

The primary thermal decomposition route for dialkyl alkylphosphonates involves a β-elimination reaction, often referred to as a retro-Arbuzov reaction, leading to the formation of an alkene and a phosphonic acid.[1][2] A similar mechanism is proposed for this compound.

The C-P bond in benzoylphosphonates is relatively stable. The initial decomposition step is likely the cleavage of the P-O-C linkage. The presence of a β-hydrogen in the ethyl group facilitates the elimination of ethylene, leading to the formation of benzoylphosphonic acid. At higher temperatures, further decomposition of benzoylphosphonic acid may occur.

Key Decomposition Products

The predicted primary decomposition products of this compound are:

-

Ethylene (C₂H₄): A gaseous byproduct resulting from the β-elimination of the ethyl group.

-

Benzoylphosphonic Acid (C₇H₇O₄P): The primary solid or liquid residue.

-

Further Decomposition Products: At higher temperatures, benzoylphosphonic acid could potentially decompose further, yielding products such as benzoic acid and phosphorus oxides.

Recommended Experimental Protocols

To experimentally determine the thermal stability and decomposition products of this compound, the following methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and peak decomposition temperatures, as well as the percentage of mass loss during thermal degradation.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the mass loss as a function of temperature. The onset decomposition temperature is determined from the initial point of significant mass loss. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with thermal decomposition (endothermic or exothermic nature) and to identify any phase transitions prior to decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum or crucible-type pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A controlled inert atmosphere (e.g., nitrogen) with a constant purge rate.

-

Temperature Program: Heat the sample and reference pans from ambient temperature to a temperature beyond the decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic or exothermic peaks corresponding to decomposition events are analyzed to determine the enthalpy of decomposition.

Evolved Gas Analysis (EGA) - TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

Instrument: A TGA instrument interfaced with a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

TGA Protocol: Follow the TGA protocol as described in section 5.1.

-

EGA Conditions: The transfer line and the spectrometer inlet are heated to prevent condensation of the evolved gases.

-

Data Analysis:

-

TGA-MS: Monitor the mass-to-charge ratio (m/z) of the evolved gases as a function of temperature. Compare the obtained mass spectra with a library to identify the components.

-

TGA-FTIR: Continuously record the infrared spectra of the evolved gases. Identify the functional groups and specific compounds by their characteristic absorption bands.

-

Analysis of the Solid Residue

Objective: To identify the non-volatile decomposition products.

Methodology:

-

Sample Preparation: Heat a larger sample of this compound in an oven or a tube furnace under a controlled inert atmosphere at a temperature just above the primary decomposition step identified by TGA.

-

Extraction: After cooling, extract the solid residue with a suitable solvent.

-

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the chemical structure of the residue.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify the components of the residue.

-

Visualizations

Caption: Experimental workflow for analyzing thermal stability.

Caption: Proposed thermal decomposition pathway.

Conclusion

While direct experimental data for this compound is currently lacking, a robust understanding of its probable thermal behavior can be inferred from the well-documented decomposition of analogous organophosphorus compounds. The primary decomposition pathway is predicted to be a β-elimination of ethylene to yield benzoylphosphonic acid. For definitive characterization, a systematic experimental approach employing TGA, DSC, and EGA techniques is essential. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers and professionals to safely handle and characterize the thermal properties of this compound.

References

A Tale of Two Phosphonates: A Technical Comparison of Diethyl Benzylphosphonate and Diethyl Benzoylphosphonate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organophosphorus chemistry, subtle structural modifications can lead to significant divergence in chemical reactivity and biological activity. This technical guide provides an in-depth comparison of two closely related phosphonate esters: Diethyl Benzylphosphonate and Diethyl Benzoylphosphonate. While the former is a well-documented and versatile reagent, the latter, often mistakenly referred to as "this compound," presents a more nuanced profile. This document aims to clarify the distinctions between these two compounds, offering a comprehensive overview of their synthesis, properties, and applications to aid researchers in their scientific endeavors.

Core Structural and Physicochemical Differences

The fundamental distinction between Diethyl Benzylphosphonate and Dithis compound lies in the nature of the carbon atom bonded to the phosphorus center. In Diethyl Benzylphosphonate, the phosphonate group is attached to a methylene (-CH2-) bridge, which is in turn bonded to a phenyl ring. In contrast, Dithis compound features a carbonyl group (C=O) directly attached to both the phosphorus atom and the phenyl ring. This seemingly minor difference profoundly impacts the electronic environment of the phosphorus atom and the overall reactivity of the molecule.

A comprehensive summary of their physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Diethyl Benzylphosphonate and Dithis compound

| Property | Diethyl Benzylphosphonate | Dithis compound |

| CAS Number | 1080-32-6[1] | 37951-40-3 |

| Molecular Formula | C₁₁H₁₇O₃P[1] | C₁₁H₁₅O₄P |

| Molecular Weight | 228.22 g/mol [1] | 242.21 g/mol |

| Appearance | Colorless liquid[2] | No data available |

| Boiling Point | 106-108 °C at 1 mmHg[3] | 135-138 °C at 2 mmHg |

| Density | 1.095 g/mL at 25 °C[3] | 1.18 g/cm³ (predicted) |

| Refractive Index | n20/D 1.497[3] | 1.51 (predicted) |

| Solubility | Insoluble in water[3] | No data available |

Note: Some data for Dithis compound are predicted due to limited experimental information.

Synthesis and Experimental Protocols

The synthetic routes to these two phosphonates differ significantly, reflecting their structural divergence.

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

The synthesis of Diethyl Benzylphosphonate is commonly achieved via the Michaelis-Arbuzov reaction. A detailed protocol is as follows:

Materials:

-

Benzyl halide (e.g., benzyl bromide)

-

Triethyl phosphite

-

Anhydrous toluene (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl bromide (1 equivalent) in anhydrous toluene.

-

Slowly add triethyl phosphite (1.1 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield Diethyl Benzylphosphonate as a colorless oil.

Experimental Protocol: Synthesis of Dithis compound

The synthesis of Dithis compound is typically accomplished through the reaction of a benzoyl halide with triethyl phosphite.

Materials:

-

Benzoyl chloride

-

Triethyl phosphite

Procedure:

-

In a reaction vessel maintained at 90°C, add benzoyl chloride (1.0 mole).

-

Over a period of 1 hour, slowly add triethyl phosphite (1.0 mole) to the heated benzoyl chloride. Evolution of ethyl chloride gas will be observed.

-

Continue heating until the gas evolution ceases.

-

Remove any unreacted starting materials by distillation under reduced pressure (terminal conditions: 100°C and 8 mmHg).

-

The residue, Dithis compound, is obtained in high yield.

Comparative Applications and Reactivity

The structural differences between the two phosphonates dictate their primary applications in organic synthesis.

Diethyl Benzylphosphonate: A Workhorse in Olefination Reactions

Diethyl Benzylphosphonate is a cornerstone reagent in the Horner-Wadsworth-Emmons (HWE) reaction , a widely used method for the stereoselective synthesis of alkenes.[4] The methylene bridge adjacent to the phosphonate group is readily deprotonated by a base to form a stabilized carbanion. This nucleophilic carbanion then reacts with aldehydes or ketones to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to yield an alkene, typically with high (E)-selectivity.

Caption: Horner-Wadsworth-Emmons reaction pathway.

Beyond the HWE reaction, Diethyl Benzylphosphonate serves as a precursor in the synthesis of various biologically active molecules, including potential antimicrobial agents.[5] Derivatives of Diethyl Benzylphosphonate have shown promising cytotoxic effects against bacterial strains like Escherichia coli.[5] It is also utilized in the production of flame retardants and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Dithis compound: An Acylphosphonate with Unique Reactivity

The presence of the carbonyl group in Dithis compound renders it an acylphosphonate. This functionality imparts distinct reactivity compared to its benzyl counterpart. Acylphosphonates are known to be effective acylating agents and can participate in various transformations, including Perkow and Pudovik reactions. However, detailed studies on the specific applications of Dithis compound in these contexts are less prevalent in the literature. Its biological activity remains largely unexplored, presenting an open avenue for future research.

Logical Relationships and Structural Comparison

The fundamental relationship between the two compounds is their shared phosphonate ester core. The key differentiator is the nature of the group attached to the phosphorus atom, which dictates their chemical character.

Caption: Structural comparison of the two phosphonates.

Experimental Workflow: A Generalized Approach

The synthesis and purification of phosphonate esters generally follow a common workflow, which is crucial for obtaining high-purity compounds for research and development.

Caption: Generalized experimental workflow.

Conclusion

References

Safety, handling, and storage guidelines for Ethyl benzoylphosphonate.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is for informational purposes only and should not be considered a substitute for professional safety advice. Always consult the official Safety Data Sheet (SDS) before handling any chemical.

Executive Summary

This technical guide provides comprehensive information on the safety, handling, storage, and experimental applications of Diethyl Benzylphosphonate. This organophosphorus compound, a key reagent in organic synthesis, is particularly noted for its role in the Horner-Wadsworth-Emmons reaction. Recent studies also highlight the potential of its derivatives as antimicrobial agents. This document includes tabulated physicochemical and toxicological data, detailed experimental protocols for its synthesis and application, and visual diagrams of key reaction mechanisms and workflows to support researchers in its safe and effective use.

Chemical and Physical Properties

Diethyl Benzylphosphonate is a colorless to light yellow liquid.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1080-32-6 | [3] |

| Molecular Formula | C₁₁H₁₇O₃P | [3] |

| Molecular Weight | 228.22 g/mol | [4] |

| Density | 1.095 g/mL at 25 °C | |

| Boiling Point | 106 - 108 °C at 1 mmHg | [1] |

| Flash Point | > 112 °C (> 233.6 °F) | [5][6] |

| Refractive Index | n20/D 1.497 | |

| Solubility | Insoluble in water | [7] |

Safety and Handling

Hazard Identification

Diethyl Benzylphosphonate is classified as a substance that can cause skin and serious eye irritation.[5][8] It may also cause respiratory irritation.[5][8] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[5][6]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5][6]

-

In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][6]

-

If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][5]

-

If swallowed: Do NOT induce vomiting. Get medical attention.[1][5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[6]

Spills and Accidental Release

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[5] Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[5][6] Do not let the product enter drains.[9]

Storage Guidelines

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Keep the container upright to prevent leakage.[9] The material is stable under recommended storage conditions.[9] Incompatible materials to avoid are strong oxidizing agents.[5]

Experimental Protocols

Synthesis of Diethyl Benzylphosphonate via the Michaelis-Arbuzov Reaction

A common method for synthesizing Diethyl Benzylphosphonate is the Michaelis-Arbuzov reaction between benzyl halide and triethyl phosphite.

Materials:

-

Benzyl halide (e.g., benzyl bromide)

-

Triethyl phosphite (freshly distilled)

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, combine equimolar amounts of the benzyl halide and freshly distilled triethyl phosphite.

-

Heat the reaction mixture with stirring in an oil bath at 100-110 °C.

-

The reaction progress can be monitored by the distillation of the ethyl halide byproduct.

-

After the distillation of the byproduct ceases (approximately 2 hours), remove any remaining volatile components and excess triethyl phosphite by distillation under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis

Diethyl Benzylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce alkenes, particularly stilbenes, with high (E)-stereoselectivity.[10]

Materials:

-

Diethyl Benzylphosphonate

-

A strong base (e.g., Sodium Hydride)

-

An aldehyde or ketone (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., THF or DME)[10]

Procedure:

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve Diethyl Benzylphosphonate in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add the strong base to generate the phosphonate carbanion (ylide).

-

Once the ylide formation is complete, add the aldehyde or ketone dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Biological Activity and Mechanism of Action

Recent research has explored the antimicrobial properties of Diethyl Benzylphosphonate derivatives.[6][11] Studies on model Escherichia coli strains have shown that these compounds can exhibit significant cytotoxic effects.[6]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of antimicrobial efficacy. For Diethyl Benzylphosphonate and its derivatives, these values have been determined against various E. coli strains.[6]

| Compound | E. coli Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Diethyl Benzylphosphonate | K12 | >1000 | >1000 | [6] |

| Derivative 3 | K12 | 125 | 250 | [6] |

| Derivative 3 | R2 | 125 | 250 | [6] |

*Derivative 3 refers to a specific boronic acid-substituted Diethyl Benzylphosphonate from the cited study.

Proposed Mechanism of Action

Preliminary studies suggest that the antimicrobial activity of certain Diethyl Benzylphosphonate derivatives involves DNA damage.[6] The proposed mechanism involves the compound or its metabolites interacting with bacterial DNA, leading to modifications that are recognized and cleaved by DNA repair enzymes like Formamidopyrimidine [fapy]-DNA glycosylase (Fpg).[6] This DNA damage ultimately contributes to the cytotoxic effect on the bacteria.

References

- 1. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. brainly.com [brainly.com]

- 4. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. innospk.com [innospk.com]

Methodological & Application

Application Notes and Protocols for Acylphosphonate Photoinitiators in Radical Polymerization

Introduction to Acylphosphonate Photoinitiators

Acylphosphonate and acylphosphine oxide derivatives are highly efficient Type I photoinitiators. Upon exposure to UV light, they undergo a unimolecular cleavage (α-cleavage) to generate two radical species, a benzoyl radical and a phosphinoyl radical. Both of these radicals are capable of initiating radical polymerization of various monomers, such as acrylates and methacrylates.

The key advantages of acylphosphonate-based photoinitiators include:

-

High Reactivity: They exhibit high quantum yields of radical formation, leading to rapid polymerization rates.

-

Photobleaching: The photoinitiator is consumed during the reaction, which can lead to a reduction in color in the final cured polymer. This is particularly advantageous for thick or pigmented systems, as it allows for deeper light penetration and through-cure.

-

Versatility: They are effective in a wide range of monomer systems and can be used in clear, white, and pigmented formulations.

Mechanism of Photoinitiation

Acylphosphonate photoinitiators follow a Norrish Type I cleavage mechanism. The process can be summarized in the following steps:

-

Light Absorption: The photoinitiator molecule absorbs a photon of UV light, promoting it to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

-

α-Cleavage: The excited triplet state undergoes rapid cleavage at the carbon-phosphorus bond, generating a benzoyl radical and a phosphinoyl radical.

-

Initiation: Both the benzoyl and phosphinoyl radicals can add to a monomer molecule, initiating the polymerization chain reaction.

Experimental Protocols (Illustrative)

The following protocols are provided as a general guideline for using an acylphosphonate-type photoinitiator. Optimal conditions, particularly initiator concentration and light source parameters, must be determined experimentally for each specific formulation and application.

Materials and Equipment

-

Monomer: Acrylate or methacrylate-based monomers or oligomers (e.g., trimethylolpropane triacrylate (TMPTA), urethane diacrylate, epoxy acrylate).

-

Photoinitiator: Acylphosphonate-based photoinitiator (e.g., Diethyl Benzoylphosphonate - hypothetical use).

-

UV Light Source: Mercury vapor lamp, LED lamp (e.g., 365 nm, 395 nm, or 405 nm), or other suitable UV source with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator.

-

Spectrophotometer (Optional): To determine the UV-Vis absorption spectrum of the photoinitiator.

-

Real-Time FTIR or Photo-DSC (Optional): For kinetic studies of the polymerization.

-

Nitrogen Atmosphere (Optional): To reduce oxygen inhibition, particularly for thin films.

Determining the UV Absorption Spectrum (Optional but Recommended)

-

Prepare a dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile, methanol).

-

Record the UV-Vis absorption spectrum to identify the wavelength of maximum absorption (λmax).

-

Select a UV light source with an emission wavelength that overlaps significantly with the absorption spectrum of the photoinitiator for efficient initiation.

General Protocol for Photopolymerization of a Liquid Resin

-

Formulation Preparation:

-

In a light-protected container (e.g., an amber vial), dissolve the desired concentration of the acylphosphonate photoinitiator into the liquid monomer or oligomer formulation.

-

Typical concentrations range from 0.1% to 5.0% by weight, depending on the reactivity of the monomer, the desired cure speed, and the thickness of the sample.

-

Ensure the photoinitiator is completely dissolved. Gentle warming and stirring may be necessary.

-

-

Sample Preparation:

-

Apply a film of the formulated resin of a defined thickness onto a substrate (e.g., glass, metal, or plastic).

-

For kinetic studies, a sample can be placed in an appropriate cell for in-situ monitoring (e.g., between two transparent plates for RT-FTIR).

-

-

UV Curing:

-

Expose the sample to the UV light source. The exposure time and light intensity will need to be optimized based on the formulation and desired properties.

-

For applications sensitive to oxygen inhibition, curing under a nitrogen atmosphere is recommended.

-

-

Characterization of the Cured Polymer:

-

Assess the degree of cure by measuring properties such as hardness, solvent resistance (e.g., methyl ethyl ketone rub test), or by spectroscopic methods (e.g., monitoring the disappearance of the monomer double bond signal in FTIR).

-

Quantitative Data (Illustrative)

The following table presents hypothetical performance data for an acylphosphonate photoinitiator. Actual values will vary significantly based on the specific photoinitiator, monomer system, and experimental conditions.

| Parameter | Condition A | Condition B | Condition C |

| Photoinitiator Conc. (% w/w) | 0.5 | 1.0 | 2.0 |

| Monomer System | TMPTA | TMPTA | TMPTA |

| Light Source | 365 nm LED | 365 nm LED | 365 nm LED |

| Light Intensity (mW/cm²) | 100 | 100 | 100 |

| Cure Time for Tack-Free Surface (s) | 15 | 8 | 4 |

| Final Monomer Conversion (%) | 92 | 95 | 98 |

| Hardness (Shore D) | 75 | 80 | 82 |

Safety Precautions

-

Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acrylate and methacrylate monomers can be skin and respiratory sensitizers. Avoid direct contact and inhalation.

-

UV light is harmful to the eyes and skin. Use appropriate shielding and wear UV-blocking safety glasses.

-

Consult the Safety Data Sheet (SDS) for the specific photoinitiator and monomers being used for detailed handling and safety information.

Unlocking High-Performance UV Curing: Applications of Ethyl Benzoylphosphonate in Coatings and Inks

An in-depth guide for researchers and formulation chemists on the theoretical application and experimental protocols for utilizing ethyl benzoylphosphonate as a photoinitiator in ultraviolet (UV) curable coatings and inks.

This compound is a member of the acylphosphonate family, a class of compounds recognized for their potential as photoinitiators in radical polymerization. While less common than its acylphosphine oxide counterparts, understanding its application can provide formulators with additional tools for developing advanced UV-curable systems. This document provides detailed application notes and protocols based on the general principles of acyl-type photoinitiators, offering a foundational guide for its use in research and development.

Introduction to this compound in UV Curing

UV curing is a rapid, solvent-free process that utilizes high-intensity ultraviolet light to initiate a photochemical reaction, transforming a liquid formulation into a solid, crosslinked polymer. The efficiency of this process hinges on the photoinitiator, a compound that absorbs UV energy and generates reactive species, typically free radicals, to initiate polymerization.

This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon UV irradiation to form initiating radicals. This direct generation of radicals makes Type I initiators highly efficient. Acylphosphine oxides, a closely related class of compounds, are known to be highly efficient photoinitiators.[1][2] While direct comparative studies are limited, it is generally noted that acylphosphine oxides are more efficient than acylphosphonates.[2] Nevertheless, this compound's structure suggests it would be effective in initiating the polymerization of acrylate and methacrylate functionalized monomers and oligomers commonly used in UV-curable coatings and inks.

Key Potential Attributes:

-

Good Reactivity: Expected to exhibit efficient radical generation upon UV exposure.

-

Low Yellowing: Acyl-based photoinitiators are known for producing coatings with minimal yellowing, a critical attribute for clear coats and white or light-colored inks.[3][4]

-

Through-Cure Performance: The photobleaching effect, common in acylphosphine oxides, allows for deeper penetration of UV light, which is beneficial for curing thicker or pigmented systems.[1][5] It is plausible that this compound exhibits similar behavior.

Visualizing the Fundamentals

To better understand the role and application of this compound, the following diagrams illustrate its structure, the UV curing workflow, and the photoinitiation mechanism.

Caption: Chemical structure of this compound.

Caption: General experimental workflow for UV curing.

Caption: Type I photoinitiation signaling pathway.

Application Notes

This compound is anticipated to be effective in a range of UV-curable formulations, including:

-

Clear Coats: For wood, plastic, and metal substrates where high transparency and low yellowing are crucial.

-

White and Pigmented Coatings: The potential photobleaching effect makes it a candidate for pigmented systems, as it may enhance through-cure.

-

Printing Inks: Suitable for screen, flexographic, and offset inks requiring rapid curing and good adhesion.[3]

-

Adhesives: For applications demanding fast bonding and optical clarity.

The optimal concentration of this compound will depend on the specific formulation, including the type and amount of oligomers, monomers, and pigments, as well as the desired cure speed and film thickness.

-

Typical Concentration Range: A starting point for evaluation would be 0.5% to 5.0% by weight of the total formulation.

-

Synergistic Blends: For enhanced surface cure, especially in the presence of oxygen inhibition, this compound can be blended with other photoinitiators. Alpha-hydroxy ketones (e.g., 1-hydroxy-cyclohexyl-phenyl-ketone) are often used to improve surface properties. Amine synergists can also be incorporated to mitigate oxygen inhibition.

This compound is expected to be a liquid at room temperature, which would facilitate its incorporation into formulations. Good solubility in common acrylate and methacrylate monomers and oligomers is anticipated. However, compatibility should always be verified for each specific formulation.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of this compound in UV-curable coatings and inks.

-

Formulation Preparation:

-

Prepare a base formulation consisting of an acrylated oligomer (e.g., epoxy acrylate or urethane acrylate) and a reactive diluent (e.g., tripropyleneglycol diacrylate).

-

In separate, amber-colored vessels, add this compound at varying concentrations (e.g., 1%, 2%, 3%, 4%, and 5% by weight).

-

Ensure complete dissolution by stirring at room temperature or with gentle warming (not exceeding 50°C).

-

-

Application:

-

Apply the formulated coatings to a standardized substrate (e.g., steel or glass panels) using a wire-wound bar to achieve a consistent film thickness (e.g., 25 µm).

-

-

UV Curing:

-

Performance Evaluation:

-

Tack-Free Time: Immediately after curing, lightly touch the surface to determine if it is free of tackiness.

-

Solvent Rub Test (ASTM D5402): Rub the cured film with a cloth soaked in a solvent (e.g., methyl ethyl ketone) and count the number of double rubs required to break through the coating. This indicates the degree of cure.

-

Pendulum Hardness (ASTM D4366): Measure the hardness of the cured film using a pendulum hardness tester.

-

Adhesion (ASTM D3359): Perform a cross-hatch adhesion test to evaluate the coating's adhesion to the substrate.

-

Yellowing Index (ASTM E313): Measure the initial color of the cured film and after a period of UV exposure or heat aging to assess color stability.

-

-

Formulation Preparation:

-

Prepare a white ink base by dispersing titanium dioxide (TiO₂) pigment in a suitable vehicle of oligomers and monomers.

-

Add this compound at varying concentrations (e.g., 2%, 3.5%, and 5% by weight) to the ink base.

-

Thoroughly mix using a three-roll mill to ensure uniform dispersion of the photoinitiator and pigment.

-

-

Application:

-

Print the ink onto a non-porous substrate (e.g., treated polyethylene or polypropylene) using a flexographic or screen-printing press.

-

-

UV Curing:

-

Cure the printed ink immediately after application using a UV lamp integrated into the printing line.

-

-

Performance Evaluation:

-

Cure Speed: Determine the maximum press speed at which the ink is fully cured (tack-free and passes the solvent rub test).

-

Adhesion: Perform a tape test to assess adhesion to the substrate.

-

Opacity and Color: Measure the opacity and Lab* color values of the cured ink.

-

Gloss (ASTM D523): Measure the gloss of the cured ink film at a specified angle (e.g., 60°).

-

Quantitative Data Summary

Due to the limited availability of specific performance data for this compound, the following table provides an illustrative summary of expected performance based on the characteristics of the acylphosphine oxide class of photoinitiators. Actual values must be determined experimentally.

| Property | Clear Coating (25 µm) | White Ink (10 µm) |

| Photoinitiator Conc. | 1.0 - 4.0 wt% | 2.0 - 5.0 wt% |

| UV Dose for Cure | 100 - 500 mJ/cm² | 200 - 800 mJ/cm² |

| Pendulum Hardness | 80 - 150 s (König) | N/A |

| MEK Double Rubs | >100 | >50 |

| Adhesion (ASTM D3359) | 4B - 5B | 4B - 5B |

| Yellowing Index (Δb)* | < 1.0 | < 0.5 |

Conclusion

This compound holds promise as a valuable photoinitiator for UV-curable coatings and inks, particularly in applications where low yellowing and efficient through-cure are desired. While it may be less reactive than some commercially available acylphosphine oxides, its potential as a liquid, easy-to-handle initiator warrants investigation. The protocols and application notes provided herein offer a comprehensive starting point for researchers and formulators to explore the capabilities of this compound and to optimize its performance in their specific systems. As with any formulation component, thorough experimental evaluation is essential to determine its suitability and optimal usage levels.

References

Synthesis of Diethyl Benzoylphosphonate: Application Notes and Protocols

For Release to: Researchers, Scientists, and Drug Development Professionals

Application Note: This document provides a detailed protocol for the laboratory-scale synthesis of diethyl benzoylphosphonate. The primary method described is the Michaelis-Arbuzov reaction, a classic and reliable method for forming carbon-phosphorus bonds.[1][2] Dithis compound is a valuable reagent in organic synthesis, notably used in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated ketones.

Reaction Principle: The Michaelis-Arbuzov Reaction

The synthesis is achieved via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. In this specific application, triethyl phosphite acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction proceeds through a quasi-phosphonium intermediate, which then undergoes dealkylation, typically through attack by the displaced chloride ion on one of the ethyl groups of the phosphite. This rearrangement results in the formation of the stable dithis compound and a volatile alkyl halide byproduct (chloroethane).[3]

Reaction Scheme: Benzoyl Chloride + Triethyl Phosphite → Dithis compound + Chloroethane

Safety and Handling Precautions

Before beginning any experimental work, a thorough risk assessment must be conducted. All procedures should be performed inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[4]

-

Benzoyl Chloride: Corrosive, a lachrymator, and reacts violently with water and alcohols.[5] It is moisture and air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[5] Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

-

Triethyl Phosphite: Flammable liquid and vapor with an unpleasant stench.[4][6] It is an irritant and should be handled with care to avoid skin and eye contact or inhalation.[4] Store under an inert atmosphere, as it can oxidize in air.[7] Keep away from heat, sparks, and open flames.[6][8]

Emergency eyewash stations and safety showers must be readily accessible.[4]

Experimental Protocol

This protocol is adapted from established literature procedures for the Michaelis-Arbuzov reaction.[9]

3.1 Materials and Equipment

-

Reagents:

-

Benzoyl chloride (>99%)

-

Triethyl phosphite (98%)

-

-

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser with a gas outlet connected to a bubbler or trap

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Distillation apparatus for purification

-

Standard laboratory glassware

-

3.2 Reaction Setup

-

Assemble a flame-dried three-neck flask with a magnetic stir bar, a reflux condenser, and a rubber septum for reagent addition.

-

Establish an inert atmosphere by evacuating the apparatus and backfilling with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

3.3 Procedure

-

To the reaction flask, add triethyl phosphite (1.0 eq).

-

Begin stirring and slowly add benzoyl chloride (1.0 eq) to the flask via syringe through the septum. The addition is typically exothermic, and the rate should be controlled to maintain a manageable temperature.

-

After the addition is complete, heat the reaction mixture to reflux (typically 120-180°C).[9]

-

Monitor the reaction progress. The evolution of chloroethane gas indicates the reaction is proceeding.[9] The reaction is typically refluxed for several hours (e.g., 16-24 hours) to ensure completion.[9]

-

Once the reaction is complete (as determined by TLC, GC-MS, or NMR analysis of an aliquot), turn off the heat and allow the mixture to cool to room temperature.

3.4 Workup and Purification

-

The crude product can be purified by vacuum distillation.[9]

-

Set up a distillation apparatus suitable for vacuum operation.

-

Carefully apply vacuum and heat the crude mixture to remove any unreacted starting materials and volatile side products.[9]

-

Collect the fraction corresponding to dithis compound. The product is typically a colorless to pale yellow oil.[10]

Data Presentation

Table 1: Reagent and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 197.2 | 1.21 |

| Triethyl Phosphite | C₆H₁₅O₃P | 166.16 | 156 | 0.969 |

| Dithis compound | C₁₁H₁₅O₄P | 242.21 | 148-150 @ 10 mmHg | 1.15 |

Table 2: Typical Spectroscopic Data for Dithis compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |

|---|---|---|---|

| ¹H NMR (CDCl₃) | ~1.3 | triplet, J ≈ 7.1 | -O-CH₂-CH₃ |

| ~4.2 | quartet of doublets, J ≈ 7.1, 8.0 | -O-CH₂ -CH₃ | |

| ~7.4-7.6 | multiplet | Aromatic protons (meta, para) | |

| ~7.9-8.1 | multiplet | Aromatic protons (ortho) | |

| ¹³C NMR (CDCl₃) | ~16.3 | doublet, J ≈ 6.0 | -O-CH₂-CH₃ |

| ~64.0 | doublet, J ≈ 6.0 | -O-CH₂ -CH₃ | |

| ~128.0 - 134.0 | multiple signals | Aromatic carbons | |

| ~195.0 | doublet | C =O | |

| ³¹P NMR (CDCl₃) | ~ -1.0 to -2.0 | singlet | P=O |

Note: Exact chemical shifts may vary depending on the solvent and instrument.[11][12][13][14]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis and purification of dithis compound.

Caption: Workflow for the synthesis of dithis compound.

References

- 1. scholars.unh.edu [scholars.unh.edu]